N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-4-[(4-fluorophenoxy)methyl]benzamide
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Overview
Description
N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-4-[(4-fluorophenoxy)methyl]benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of difluoromethoxy, thiazolyl, and fluorophenoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-4-[(4-fluorophenoxy)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluoromethoxy Group: This is achieved through nucleophilic substitution reactions using difluoromethoxy reagents.
Attachment of the Fluorophenoxy Group: This step involves the reaction of the intermediate with fluorophenol derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-4-[(4-fluorophenoxy)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-4-[(4-fluorophenoxy)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-4-[(4-fluorophenoxy)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.
Comparison with Similar Compounds
N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-4-[(4-fluorophenoxy)methyl]benzamide can be compared with other similar compounds, such as:
N-{4-[4-(methoxy)phenyl]-1,3-thiazol-2-yl}-4-[(4-fluorophenoxy)methyl]benzamide: Lacks the difluoromethoxy group, which may affect its chemical reactivity and biological activity.
N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-4-[(4-chlorophenoxy)methyl]benzamide: Contains a chlorophenoxy group instead of a fluorophenoxy group, which may influence its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H17F3N2O3S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-4-[(4-fluorophenoxy)methyl]benzamide |
InChI |
InChI=1S/C24H17F3N2O3S/c25-18-7-11-19(12-8-18)31-13-15-1-3-17(4-2-15)22(30)29-24-28-21(14-33-24)16-5-9-20(10-6-16)32-23(26)27/h1-12,14,23H,13H2,(H,28,29,30) |
InChI Key |
ZWZJLLXDIURLFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)F)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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